1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one
Description
This compound features a 4,5-dihydro-1H-imidazole core substituted with a benzylsulfanyl group at position 2 and a 3,4-dimethoxyphenyl ethanone moiety at position 1. Such structural attributes are common in bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic recognition elements .
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-17-9-8-16(12-18(17)25-2)13-19(23)22-11-10-21-20(22)26-14-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODAVMYGGUIHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound belonging to the class of imidazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structure of this compound includes a benzylsulfanyl group and a dimethoxyphenyl moiety, which contribute to its potential interactions with biological targets.
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate precursors followed by cyclization to form the imidazole ring. The introduction of the dimethoxyphenyl group is achieved through substitution reactions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Benzyl mercaptan, aldehyde or ketone |
| 2 | Cyclization | Base catalyst |
| 3 | Substitution | Dimethoxyphenol derivatives |
Biological Activities
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that imidazole derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Several studies have investigated the anticancer effects of imidazole derivatives. The mechanism often involves the inhibition of specific enzymes related to cell proliferation and survival pathways. For example, compounds with similar structures have been shown to inhibit the activity of protein kinases involved in cancer cell signaling .
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets. This interaction can modulate enzyme activity or receptor signaling pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or microbial survival.
- Receptor Modulation : It might interact with receptors that regulate cell proliferation and apoptosis.
Case Studies
A recent study evaluated the anticancer properties of related imidazole derivatives in vitro. The results demonstrated that these compounds significantly reduced cell viability in various cancer cell lines, including breast and lung cancer models .
Another investigation focused on the antimicrobial efficacy against resistant bacterial strains, revealing that modifications in the structure could enhance activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs and their properties:
Structural and Functional Insights
- Sulfanyl Group Variations: The benzylsulfanyl group in the target compound contrasts with dichlorobenzylsulfanyl analogs (e.g., ). Allyl-substituted imidazoles () introduce conformational flexibility but may reduce metabolic stability compared to rigid dihydroimidazole cores .
Aromatic Substituents :
Synthetic Routes :
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can its purity be validated?
The synthesis typically involves forming the imidazole core via condensation reactions, followed by functionalization of the benzylsulfanyl and dimethoxyphenyl groups. Key steps include:
- Alkylation/Acylation : Attaching the benzylsulfanyl group to the imidazole ring using alkylating agents like benzyl bromide derivatives .
- Purification : Column chromatography or recrystallization to isolate the compound.
- Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) and melting point analysis. Structural integrity is verified using - and -NMR spectroscopy .
Q. Which spectroscopic and crystallographic methods are employed to confirm its molecular structure?
- NMR Spectroscopy : -NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethoxyphenyl group). -NMR confirms carbonyl (C=O) and imidazole ring carbons .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the imidazole and dimethoxyphenyl groups. Single-crystal analysis requires slow evaporation of a saturated solution in polar solvents .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for benzylsulfanyl attachment.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during imidazole ring formation .
Q. How should researchers address contradictions in reported biological activity data?
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.
- Structural Analog Comparison : Compare with derivatives (e.g., bromophenyl or fluorophenyl analogs) to identify substituent effects on bioactivity .
- Assay Reproducibility : Standardize protocols (e.g., cell culture conditions, incubation times) to minimize variability .
Q. What computational strategies predict reactivity and structure-activity relationships (SAR)?
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the imidazole ring and carbonyl group.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide derivative design .
Q. How can derivatives be rationally designed to enhance target selectivity?
Q. What experimental models assess environmental fate and ecotoxicological impact?
- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light exposure) .
- Trophic Transfer Analysis : Use aquatic models (e.g., Daphnia magna) to evaluate bioaccumulation and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
